2-Amino-4-fluorobenzaldehyde

Overview

Description

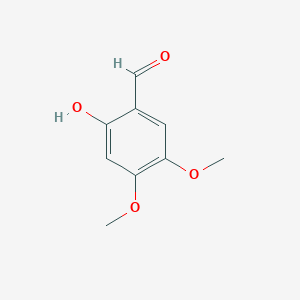

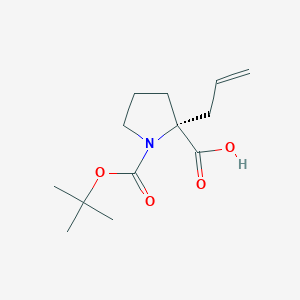

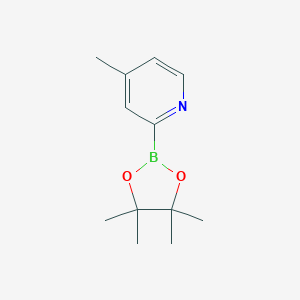

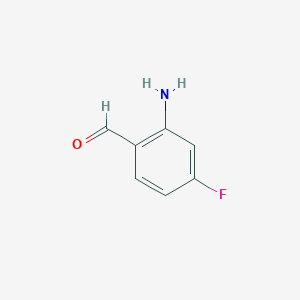

2-Amino-4-fluorobenzaldehyde is a chemical compound with the molecular formula C7H6FNO. It has a molecular weight of 139.13 . It is used in various chemical reactions due to its unique properties .

Synthesis Analysis

The 4-fluorobenzaldehyde isomer, a component of this compound, can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed. A possible reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

This compound has a boiling point of 49-52°C . It is typically shipped at room temperature .Scientific Research Applications

Automated Synthesis for Clinical Applications

2-Amino-4-fluorobenzaldehyde has been employed in automated synthesis procedures. A study by Speranza et al. (2009) developed an automatic synthesis of 4-[18F]fluorobenzaldehyde, a derivative of this compound, for use as a prosthetic group in peptide labeling in clinical applications. This synthesis was achieved using a commercial synthesizer, demonstrating the compound's utility in automated, routine clinical procedures (Speranza et al., 2009).

Antimicrobial Activity

Huang Suo-yi and Tian Hua (2004) synthesized a Schiff base from 4-fluorobenzaldehyde, a related compound, and found significant antibacterial activities against several bacterial strains. This indicates that derivatives of this compound could have potential as antimicrobial agents (Huang Suo-yi & Tian Hua, 2004).

Synthesis of Aromatic Aldehydes

Safa et al. (2014) conducted a study involving the synthesis of 4-alkyl-(aryl)aminobenzaldehydes through a reaction involving 4-fluorobenzaldehyde. This synthesis pathway demonstrates the versatility of fluorobenzaldehyde derivatives, such as this compound, in producing a range of aromatic aldehydes (Safa et al., 2014).

Fluorescence Derivatization in Chromatography

2-Amino-4,5-ethylenedioxyphenol, a compound closely related to this compound, has been found effective as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application, studied by Nohta et al. (1994), showcases the potential of similar compounds in analytical chemistry applications (Nohta et al., 1994).

Mechanism of Action

Target of Action

It’s known that the compound can undergo nucleophilic substitution reactions with amines . This suggests that it could potentially interact with biological targets that have nucleophilic groups.

Mode of Action

The mode of action of 2-Amino-4-fluorobenzaldehyde involves its interaction with amines through a nucleophilic substitution reaction . The fluorine atom in 4-fluorobenzaldehyde can be substituted with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . This reaction probably occurs by an addition-elimination mechanism .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound could have good bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the nucleophilic substitution reactions it undergoes can be facilitated by convection heating and microwave irradiation . Additionally, its pharmacokinetic properties, such as GI absorption and BBB permeability, could be affected by factors like pH and the presence of other substances .

Safety and Hazards

Future Directions

Fluorobenzaldehyde, including 2-Amino-4-fluorobenzaldehyde, can be used to make a variety of Schiff base compounds through a condensation reaction. Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties . This suggests potential future directions in the development of new antimicrobial agents.

properties

IUPAC Name |

2-amino-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVIOYDHBGVZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592650 | |

| Record name | 2-Amino-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152367-89-0 | |

| Record name | 2-Amino-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Amino-4-fluorobenzaldehyde in the synthesis of 3-aryloxyquinoline derivatives?

A1: this compound serves as a crucial building block in the synthesis of 3-aryloxyquinoline derivatives []. The research outlines a method where it reacts with α-aryloxyketone derivatives, such as 1-phenoxypropane-2-on, in the presence of a base and a lower alcohol solvent like methanol. This reaction forms the desired 3-aryloxyquinoline derivative.

Q2: Are there any specific advantages of using this compound in this synthesis compared to other similar compounds?

A2: The research paper primarily focuses on the synthetic methodology and does not directly compare the efficacy of this compound with other similar compounds []. Further research would be needed to assess if using this compound offers specific advantages like improved reaction yields, milder reaction conditions, or easier purification processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)